molecular formula C20H18ClFN4O B11288864 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B11288864
M. Wt: 384.8 g/mol
InChI Key: CXQJEGSEUXSUNO-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . This reaction is often catalyzed by vitamin B1 and can be carried out under mild conditions, yielding high purity products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of green catalysts, such as vitamin B1, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazolones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazolones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole
  • 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C20H18ClFN4O

Molecular Weight

384.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H18ClFN4O/c21-15-7-5-14(6-8-15)17-13-18(24-23-17)20(27)26-11-9-25(10-12-26)19-4-2-1-3-16(19)22/h1-8,13H,9-12H2,(H,23,24)

InChI Key

CXQJEGSEUXSUNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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